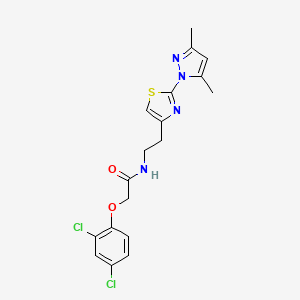
N'-(3,5-dimethylbenzoyl)pyridine-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(3,5-dimethylbenzoyl)pyridine-2-carbohydrazide is a chemical compound with the CAS Number: 931596-95-1 . Its IUPAC name is 3,5-dimethyl-N’-(2-pyridinylcarbonyl)benzohydrazide . It is usually in powder form .
Synthesis Analysis
The synthesis of compounds similar to N’-(3,5-dimethylbenzoyl)pyridine-2-carbohydrazide often involves Schiff base condensation reactions . For instance, a Schiff base can be synthesized from 2,6-diaminopyridine and salicylaldehyde or from pyridine-3-carbohydrazide and 2,5-dimethoxybenzaldehyde .Molecular Structure Analysis
The InChI code for N’-(3,5-dimethylbenzoyl)pyridine-2-carbohydrazide is 1S/C15H15N3O2/c1-10-7-11(2)9-12(8-10)14(19)17-18-15(20)13-5-3-4-6-16-13/h3-9H,1-2H3,(H,17,19)(H,18,20) . This code provides a detailed description of the molecule’s structure .Physical and Chemical Properties Analysis
N’-(3,5-dimethylbenzoyl)pyridine-2-carbohydrazide has a molecular weight of 269.3 . It is a powder that is stored at room temperature .Scientific Research Applications
Synthesis and Molecular Docking
- Novel pyridine and fused pyridine derivatives have been synthesized, exhibiting antimicrobial and antioxidant activity. These compounds were evaluated using in silico molecular docking screenings towards specific proteins, revealing moderate to good binding energies (Flefel et al., 2018).
Structural Diversity in Copper(I) Complexes
- The structural characterization of copper(I) imidazol-2-ylidene complexes has been explored, showcasing the diversity and potential applications of pyridine N-functionalized carbene ligands in creating copper complexes with varying structural properties (Tulloch et al., 2001).
Antidepressant and Nootropic Agents
- Schiff’s bases and 2-azetidinones derived from pyridine-4-carbohydrazides have been investigated for their antidepressant and nootropic activities, indicating the potential of these compounds in central nervous system applications (Thomas et al., 2016).
Anti-tuberculosis Activity
- Imidazo[1,2-a]pyridine-3-carboxamides have shown potent activity against various tuberculosis strains, highlighting a new class of anti-TB agents with selective potency and encouraging pharmacokinetics (Moraski et al., 2011).
Synthesis and Biological Evaluation
- Synthesis and biological evaluation of compounds including E-N’-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide have been conducted, focusing on their antidiabetic and antioxidant activities. Molecular docking studies further suggest potential mechanisms of action (Karrouchi et al., 2020).
Efficient Synthesis of Heterocyclic Compounds
- The synthesis of N-fused heterocyclic compounds, including imidazo[1,2-a]pyridine-6-carbohydrazide derivatives, through a five-component cascade reaction, demonstrates a novel and efficient method for creating complex molecules with potential biological applications (Hosseini & Bayat, 2019).
Antimicrobial and Antioxidant Agents
- New pyridine, chromene, and thiazole derivatives have been synthesized and evaluated for their potent antioxidants and antimicrobial activities, showing the effectiveness of these compounds against various bacterial and fungal strains (El-Hagrassey et al., 2022).
Safety and Hazards
N’-(3,5-dimethylbenzoyl)pyridine-2-carbohydrazide is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
N'-(3,5-dimethylbenzoyl)pyridine-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-10-7-11(2)9-12(8-10)14(19)17-18-15(20)13-5-3-4-6-16-13/h3-9H,1-2H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHBUAJHPVSQNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NNC(=O)C2=CC=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2705464.png)
![5-Bromo-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]pyrimidine](/img/structure/B2705466.png)
![5-(4-bromobenzyl)-8-fluoro-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2705468.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-naphthamide](/img/structure/B2705469.png)

![(4-Chlorophenyl)[3-(4-phenylpiperazino)-5-(trifluoromethyl)-2-pyridinyl]methanone](/img/structure/B2705472.png)

![1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-ethylurea](/img/structure/B2705474.png)

![N-isopropyl-3-[5-oxo-1-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}thio)[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]propanamide](/img/structure/B2705478.png)

![4-ethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2705484.png)
